molecular formula C14H17ClF3N3O2 B2748667 N1-(2-(2-chlorophenyl)-2-(dimethylamino)ethyl)-N2-(2,2,2-trifluoroethyl)oxalamide CAS No. 1251690-23-9

N1-(2-(2-chlorophenyl)-2-(dimethylamino)ethyl)-N2-(2,2,2-trifluoroethyl)oxalamide

Cat. No. B2748667
CAS RN: 1251690-23-9
M. Wt: 351.75
InChI Key: JZVPHACHFBLEKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-(2-(2-chlorophenyl)-2-(dimethylamino)ethyl)-N2-(2,2,2-trifluoroethyl)oxalamide is a useful research compound. Its molecular formula is C14H17ClF3N3O2 and its molecular weight is 351.75. The purity is usually 95%.
BenchChem offers high-quality N1-(2-(2-chlorophenyl)-2-(dimethylamino)ethyl)-N2-(2,2,2-trifluoroethyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(2-(2-chlorophenyl)-2-(dimethylamino)ethyl)-N2-(2,2,2-trifluoroethyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Medicinal Chemistry Applications

Selective Receptor Agonism
One significant application is the discovery of nonpeptidic agonists for specific receptors. For instance, the compound 3-(4-chlorophenyl)-3-(2-(dimethylamino)ethyl)isochroman-1-one, a relative of the specified chemical, was identified as a potent, selective nonpeptidic agonist for the urotensin-II receptor. This discovery opens avenues for pharmacological research tools and potential drug leads, highlighting the compound's utility in developing novel therapeutic agents (Croston et al., 2002).

Polymer Science Applications

Polymerization Initiators
In polymer chemistry, derivatives of N1-(2-(2-chlorophenyl)-2-(dimethylamino)ethyl)-N2-(2,2,2-trifluoroethyl)oxalamide are explored as photoinitiators for free radical or cationic photopolymerization. These compounds, with modifications, can initiate polymerization under various light-emitting diode (LED) irradiations, facilitating the development of new polymeric materials with potential applications in 3D printing and coatings (Jing Zhang et al., 2018).

Surface Modification of Microspheres
The application extends to the surface-initiated polymerization of acrylates, such as 2-(dimethylamino)ethyl acrylate, on polymeric microspheres. This technique enables the creation of functional microspheres with potential applications in drug delivery systems, demonstrating the versatility of compounds related to the specified chemical in creating advanced materials (Kejian Bian & M. Cunningham, 2006).

Chemical Synthesis Applications

Ligand for Copper-Catalyzed Reactions
In the field of chemical synthesis, compounds structurally similar to N1-(2-(2-chlorophenyl)-2-(dimethylamino)ethyl)-N2-(2,2,2-trifluoroethyl)oxalamide serve as effective ligands in copper-catalyzed coupling reactions. These compounds facilitate the coupling of terminal alkynes with aryl halides, contributing to the synthesis of complex organic molecules (Ying Chen et al., 2023).

properties

IUPAC Name

N-[2-(2-chlorophenyl)-2-(dimethylamino)ethyl]-N'-(2,2,2-trifluoroethyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClF3N3O2/c1-21(2)11(9-5-3-4-6-10(9)15)7-19-12(22)13(23)20-8-14(16,17)18/h3-6,11H,7-8H2,1-2H3,(H,19,22)(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZVPHACHFBLEKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CNC(=O)C(=O)NCC(F)(F)F)C1=CC=CC=C1Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClF3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-(2-chlorophenyl)-2-(dimethylamino)ethyl)-N2-(2,2,2-trifluoroethyl)oxalamide

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